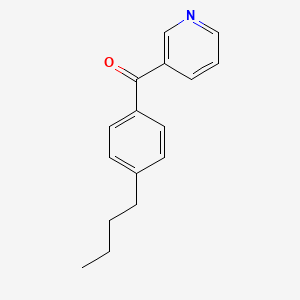

(4-Butylphenyl)(pyridin-3-yl)methanone

Description

Structure

3D Structure

Properties

CAS No. |

61779-99-5 |

|---|---|

Molecular Formula |

C16H17NO |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

(4-butylphenyl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C16H17NO/c1-2-3-5-13-7-9-14(10-8-13)16(18)15-6-4-11-17-12-15/h4,6-12H,2-3,5H2,1H3 |

InChI Key |

KDVDQCINYSJLSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Butylphenyl Pyridin 3 Yl Methanone and Precursors

Retrosynthetic Analysis and Strategic Disconnections for Ketone Synthesis

A retrosynthetic approach to (4-Butylphenyl)(pyridin-3-yl)methanone reveals two primary bond disconnections around the central carbonyl group, leading to distinct synthetic strategies. These are the cleavage of the C(carbonyl)–C(aryl) bond and the C(pyridine)–C(carbonyl) bond.

C(carbonyl)–C(aryl) Bond Formation Strategies

This strategy involves disconnecting the bond between the carbonyl carbon and the 4-butylphenyl ring. This retrosynthetic step suggests a synthetic route starting from a pyridine-3-carbonyl derivative and a 4-butylphenyl organometallic reagent or a Friedel-Crafts-type acylation of butylbenzene.

A classic approach is the Friedel-Crafts acylation , where butylbenzene is acylated with a nicotinoyl derivative, such as nicotinoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This method is straightforward but can sometimes suffer from regioselectivity issues and harsh reaction conditions.

More modern approaches utilize transition metal-catalyzed cross-coupling reactions. For instance, a Negishi coupling could involve the reaction of a 4-butylphenylzinc halide with nicotinoyl chloride, catalyzed by a palladium or nickel complex. Similarly, a Stille coupling could employ a 4-butylphenylstannane reagent. These methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

Another powerful technique is the Suzuki-Miyaura coupling . In this case, 4-butylphenylboronic acid can be coupled with a suitable pyridine-3-carbonyl electrophile. While direct coupling with acyl chlorides can be challenging, alternative strategies, such as the use of Weinreb amides (N-methoxy-N-methylamides), have proven effective. For example, 4-butyl-N-methoxy-N-methylbenzamide can react with a 3-pyridyl organometallic reagent to form the desired ketone.

C(pyridine)–C(carbonyl) Bond Formation Strategies

Alternatively, disconnecting the bond between the pyridine (B92270) ring and the carbonyl group points to a synthetic pathway involving a 4-butylbenzoyl precursor and a pyridine-based nucleophile or electrophile.

This approach often relies on the coupling of a 4-butylbenzoyl derivative, such as 4-butylbenzoyl chloride, with a pyridine organometallic reagent. For example, a Negishi coupling could be performed between 4-butylbenzoyl chloride and a 3-pyridylzinc halide. The Stille coupling offers another viable route, reacting 4-butylbenzoyl chloride with a 3-pyridylstannane.

The Suzuki-Mયાura coupling is also applicable here, typically involving the reaction of 3-pyridylboronic acid with 4-butylbenzoyl chloride. This reaction is often catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The availability of a wide range of boronic acids and the mild reaction conditions make this a popular choice.

Transition Metal-Catalyzed Coupling Reactions for Constructing the Carbon Skeleton

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the selective formation of carbon-carbon bonds required for the synthesis of this compound and its precursors.

Suzuki-Miyaura Coupling Approaches for Aryl Precursors

The Suzuki-Miyaura coupling is a highly versatile method for creating the C-C bond between the two aromatic rings. This can be achieved by coupling 4-butylphenylboronic acid with a 3-halopyridine (e.g., 3-bromopyridine) or vice versa. The resulting 3-(4-butylphenyl)pyridine can then be further elaborated to the final ketone.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Butylphenylboronic acid | 3-Bromopyridine | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 85-95 |

| 3-Pyridylboronic acid | 1-Bromo-4-butylbenzene | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 100 | 80-90 |

This is an illustrative data table based on typical Suzuki-Miyaura reaction conditions for similar substrates.

Negishi Coupling and Stille Coupling Variants for Ketone Synthesis

The Negishi and Stille couplings provide powerful alternatives for the direct formation of the ketone. In the Negishi coupling , an organozinc reagent is coupled with an acyl chloride. For the synthesis of this compound, this could involve the reaction of 4-butylphenylzinc chloride with nicotinoyl chloride, or 3-pyridylzinc chloride with 4-butylbenzoyl chloride.

| Organozinc Reagent | Acyl Chloride | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 4-Butylphenylzinc chloride | Nicotinoyl chloride | Pd(PPh₃)₄ | THF | 60 | 75-85 |

| 3-Pyridylzinc chloride | 4-Butylbenzoyl chloride | Pd(dppf)Cl₂ | THF | 65 | 70-80 |

This is an illustrative data table based on typical Negishi coupling conditions for ketone synthesis.

The Stille coupling utilizes an organotin reagent. A notable variation is the Stille-carbonylative cross-coupling, where carbon monoxide is inserted between the aryl partners. A more direct approach involves the coupling of an organostannane with an acyl chloride.

This is an illustrative data table based on typical Stille coupling conditions for ketone synthesis.

C-H Activation/Functionalization Routes to Ketone Formation

Direct C-H activation and functionalization represent a more atom-economical and modern approach to ketone synthesis. This strategy avoids the pre-functionalization of starting materials, such as the synthesis of organometallic reagents.

One such approach is the palladium-catalyzed C-H acylation . In this reaction, butylbenzene could be directly acylated with a nicotinoyl derivative. This reaction often requires a directing group to achieve high regioselectivity, though in some cases, the inherent reactivity of the C-H bonds can be exploited.

Another innovative route involves the iridium-catalyzed C-H borylation of butylbenzene. The resulting 4-butylphenylboronic acid pinacol ester can then be used in a subsequent Suzuki-Miyaura coupling with a 3-halopyridine, followed by oxidation to the ketone. Alternatively, a carbonylative Suzuki-Miyaura coupling could be employed.

| C-H Substrate | Acylating/Coupling Partner | Catalyst System | Conditions | Product |

| Butylbenzene | Nicotinoyl chloride | Pd(OAc)₂ / Ligand / Oxidant | High Temperature | This compound |

| Butylbenzene | 3-Bromopyridine, CO | [Ir(cod)OMe]₂ / dtbpy -> Pd(OAc)₂ / Ligand | Two steps: Borylation then Carbonylative Coupling | This compound |

This table outlines conceptual C-H activation routes towards the target molecule.

Lewis Acid-Mediated Acylation Reactions

Lewis acid-catalyzed acylation reactions, particularly the Friedel-Crafts acylation, represent a classical and widely utilized approach for the formation of aryl ketones. wikipedia.orgmasterorganicchemistry.com These reactions involve the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. jk-sci.com

The synthesis of this compound can be achieved via the Friedel-Crafts acylation of butylbenzene with a nicotinoyl halide, such as nicotinoyl chloride. In this reaction, a Lewis acid, commonly aluminum chloride (AlCl₃), is employed to activate the acylating agent. wikipedia.orgkhanacademy.org The Lewis acid coordinates to the halogen of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion then attacks the electron-rich butylbenzene ring, leading to the formation of the desired ketone.

The reaction proceeds through an electrophilic aromatic substitution mechanism. cerritos.edu Due to the electron-donating nature of the butyl group, the incoming acyl group is directed to the ortho and para positions of the butylbenzene ring. Steric hindrance from the butyl group generally favors the formation of the para-substituted product, this compound. A stoichiometric amount of the Lewis acid is often required because the product ketone can form a stable complex with the catalyst, rendering it inactive. wikipedia.orgyoutube.com The final product is obtained after an aqueous workup to decompose this complex. wikipedia.org

| Reactants | Catalyst | Product | Key Features |

| Butylbenzene and Nicotinoyl Chloride | AlCl₃ | This compound | Electrophilic aromatic substitution; formation of an acylium ion intermediate. wikipedia.org |

| Butylbenzene and Nicotinic Anhydride | Lewis Acid | This compound | Anhydrides can also be used as acylating agents. wikipedia.org |

Traditional Friedel-Crafts acylation often requires stoichiometric amounts of strong Lewis acids like AlCl₃, which can lead to harsh reaction conditions and the generation of significant waste. researchgate.net To address these limitations, considerable research has focused on developing more efficient and environmentally benign catalytic systems.

Recent advancements include the use of catalytic amounts of milder Lewis acids, such as zinc(II) salts, or Brønsted acids, particularly when the aromatic ring is activated. wikipedia.org The development of heterogeneous catalysts, like zeolites and clays, offers advantages in terms of catalyst recovery and reuse, contributing to greener synthetic processes. researchgate.net For instance, cerium-modified nanocrystalline zeolite ZSM-5 has been investigated as a catalyst for Friedel-Crafts acylation. Furthermore, metal-promoted zeolites, polymetal oxides, and sulfated zirconia are among the advanced catalysts being explored. researchgate.net The use of methanesulfonic anhydride has been reported as a metal- and halogen-free methodology for promoting Friedel-Crafts acylation, offering a "greener" alternative with minimal waste. acs.org These modern catalysts aim to improve selectivity, reduce waste, and allow for milder reaction conditions.

| Catalyst Type | Examples | Advantages |

| Milder Lewis Acids | Zn(II) salts | Catalytic amounts may be sufficient for activated rings. wikipedia.org |

| Heterogeneous Catalysts | Zeolites, Clays, Metal Oxides | Catalyst recyclability, reduced waste. researchgate.net |

| "Greener" Reagents | Methanesulfonic Anhydride | Metal- and halogen-free, minimal waste. acs.org |

Organometallic Reagent-Based Syntheses

Organometallic reagents provide powerful and versatile alternatives to classical acylation methods for the synthesis of diaryl ketones. These methods often exhibit high functional group tolerance and can be conducted under milder conditions.

The synthesis of this compound can be accomplished using Grignard or organolithium reagents. One common approach involves the reaction of a nicotinic acid derivative, such as an ester or a nitrile, with an organometallic reagent derived from 4-bromobutylbenzene.

For example, 4-butylphenylmagnesium bromide (a Grignard reagent) can be prepared from 4-bromobutylbenzene and magnesium metal. researchgate.net The addition of this Grignard reagent to a nicotinic acid ester, like methyl nicotinate, initially forms a tetrahedral intermediate which can then collapse to form the ketone. However, a significant challenge with this method is the potential for a second addition of the Grignard reagent to the newly formed ketone, leading to a tertiary alcohol as a byproduct. libretexts.org

A more controlled synthesis can be achieved by reacting the Grignard reagent with a nitrile, such as nicotinonitrile. The Grignard reagent adds to the nitrile to form an imine salt, which is then hydrolyzed during aqueous workup to yield the desired ketone. libretexts.orgchemistrysteps.com This method prevents the over-addition problem as the intermediate imine is less reactive than the final ketone.

Similarly, 4-butylphenyllithium, an organolithium reagent, can be used in place of the Grignard reagent. wikipedia.org Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.org The reaction of an organolithium reagent with a nitrile follows a similar mechanism to the Grignard reaction, providing the ketone after hydrolysis of the imine intermediate. chemistrysteps.com Another effective method involves the addition of an organolithium reagent to a Weinreb amide (N-methoxy-N-methylamide) of nicotinic acid, which reliably produces the ketone due to the formation of a stable chelated intermediate. wikipedia.org

| Organometallic Reagent | Substrate | Intermediate | Product |

| 4-Butylphenylmagnesium bromide | Methyl nicotinate | Tetrahedral intermediate | This compound (potential for over-addition) libretexts.org |

| 4-Butylphenylmagnesium bromide | Nicotinonitrile | Imine salt | This compound libretexts.orgchemistrysteps.com |

| 4-Butylphenyllithium | Nicotinonitrile | Imine salt | This compound chemistrysteps.com |

| 4-Butylphenyllithium | N-methoxy-N-methylnicotinamide | Chelated tetrahedral intermediate | This compound wikipedia.org |

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of diaryl ketones, offering high efficiency and broad functional group compatibility.

The Suzuki coupling reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. nih.govmdpi.com For the synthesis of this compound, one could envision the coupling of 4-butylphenylboronic acid with nicotinoyl chloride. This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. beilstein-journals.org The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups. mdpi.com

The Stille coupling reaction utilizes an organotin reagent (organostannane) in place of the organoboron compound. wikipedia.orgorganic-chemistry.org The synthesis could proceed via the palladium-catalyzed coupling of 4-butyltributylstannane with nicotinoyl chloride. thermofisher.com Stille reactions are advantageous because organostannanes are stable to air and moisture and are compatible with many functional groups. thermofisher.comlibretexts.org However, a significant drawback is the toxicity of the tin reagents and byproducts. wikipedia.orgorganic-chemistry.org

| Coupling Reaction | Organometallic Reagent | Coupling Partner | Catalyst | Product |

| Suzuki Coupling | 4-Butylphenylboronic acid | Nicotinoyl chloride | Palladium complex (e.g., Pd(PPh₃)₄) | This compound nih.govorganic-chemistry.org |

| Stille Coupling | 4-Butyltributylstannane | Nicotinoyl chloride | Palladium complex | This compound thermofisher.comlibretexts.org |

Chemo- and Regioselectivity Considerations in Synthetic Design

The design of a synthetic route to this compound requires careful consideration of chemo- and regioselectivity to ensure the desired product is formed with high yield and purity.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. slideshare.net In the context of synthesizing this compound, if starting materials with other reactive functional groups were used, it would be crucial to choose reagents and conditions that selectively target the desired transformation. For example, when using organometallic reagents, functional groups that are acidic (like carboxylic acids or primary/secondary amides) must be avoided or protected as they would be deprotonated by the strongly basic reagent. libretexts.org Similarly, in cross-coupling reactions, the choice of catalyst and ligands can be tuned to favor the desired coupling over side reactions involving other functional groups present in the substrates. thermofisher.com

Regioselectivity concerns the preferential formation of one constitutional isomer over another. slideshare.net In the Friedel-Crafts acylation of butylbenzene, the directing effect of the butyl group is a key regiochemical consideration. As an electron-donating group, the butyl substituent directs the incoming electrophile (the acylium ion) to the ortho and para positions. The formation of the para isomer, this compound, is generally favored due to reduced steric hindrance compared to the ortho positions. cerritos.edu Reaction conditions, such as temperature and catalyst choice, can sometimes be adjusted to influence the ortho/para ratio.

In cross-coupling reactions, the regioselectivity is determined by the positions of the halide (or triflate) and the organometallic moiety on the respective coupling partners. To synthesize this compound, one would use 4-substituted butylbenzene and 3-substituted pyridine derivatives to ensure the correct connectivity in the final product. For instance, in a Suzuki coupling, the reaction between 4-butylphenylboronic acid and 3-chloronicotinoyl chloride would yield the desired product with high regioselectivity.

Sustainable and Green Chemistry Approaches in Synthetic Design for this compound

The synthesis of this compound, a diaryl ketone, traditionally relies on methods like the Friedel-Crafts acylation. However, these classical routes often employ stoichiometric amounts of hazardous Lewis acids, such as aluminum chloride, and volatile organic solvents, leading to significant environmental waste and safety concerns researchgate.netmdpi.com. In line with the principles of green chemistry, modern synthetic design focuses on developing more sustainable and eco-friendly methodologies. These approaches aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources jddhs.commdpi.com. Key areas of innovation include the development of reusable catalysts, the use of alternative energy sources like microwave irradiation, the implementation of solvent-free reaction conditions, and the exploration of biocatalysis acs.orgias.ac.inacs.org.

Catalytic Innovations for Greener Synthesis

A central goal in green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. For reactions like the Friedel-Crafts acylation, which is a primary method for forming the ketone bridge in diaryl methanones, this shift is critical.

Heterogeneous Catalysts : Solid acid catalysts such as zeolites and clays are gaining prominence as environmentally benign alternatives to traditional Lewis acids researchgate.netacs.org. These materials are non-corrosive, easy to handle, and, most importantly, can be readily separated from the reaction mixture and reused multiple times. For instance, Envirocat EPZG®, a catalyst based on montmorillonite K10 clay, has been shown to effectively catalyze Friedel-Crafts acylation reactions, offering a safer and more cost-effective approach for industrial-scale production acs.org. Similarly, cerium-modified nanocrystalline zeolite ZSM-5 has been investigated for the acylation of toluene, demonstrating the potential of such catalysts to replace conventional ones researchgate.net.

Ionic Liquids and Deep Eutectic Solvents : Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability rsc.org. They can function as both the solvent and the catalyst in Friedel-Crafts acylations rsc.org. A notable advancement is the use of deep eutectic solvents (DES), such as a mixture of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃). This DES has been successfully used as a dual-function catalyst and green solvent for the acylation of aromatic compounds, achieving high yields under mild conditions and allowing for the catalyst to be recycled up to five times without significant loss of activity rsc.org.

| Catalyst Type | Example | Key Advantages | Reusability | Relevant Reaction |

|---|---|---|---|---|

| Traditional Lewis Acid | Aluminum chloride (AlCl₃) | High reactivity | No (forms stoichiometric complex) | Friedel-Crafts Acylation researchgate.net |

| Heterogeneous Clay | Envirocat EPZG® | Eco-friendly, selective, reusable | Yes | Friedel-Crafts Acylation acs.org |

| Heterogeneous Zeolite | Ce-modified ZSM-5 | Reduces corrosive waste | Yes | Friedel-Crafts Acylation researchgate.net |

| Deep Eutectic Solvent | [CholineCl][ZnCl₂]₃ | Acts as catalyst and solvent, low toxicity, recyclable | High (up to 5 times) rsc.org | Friedel-Crafts Acylation rsc.org |

Alternative Solvents and Energy Sources

Reducing or eliminating the use of volatile organic compounds (VOCs) is a cornerstone of green synthetic design. This can be achieved through solvent-free reactions or by using energy-efficient activation methods.

Solvent-Free Synthesis : Conducting reactions without a solvent medium, often referred to as solid-state or solvent-free synthesis, can drastically reduce waste and simplify product purification jddhs.comias.ac.in. These reactions can be facilitated by grinding the reactants together (grindstone chemistry) or by heating rsc.orgmdpi.com. The synthesis of various pyridines and other heterocyclic compounds has been successfully achieved under solvent-free conditions, often with the aid of microwave irradiation researchgate.net. This approach is highly atom-economical and minimizes pollution ias.ac.in.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions tandfonline.com. It provides rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and fewer side products compared to conventional heating methods researchgate.netarkat-usa.org. The synthesis of α,β-unsaturated ketones and various pyridine derivatives has been shown to be highly efficient under solvent-free microwave conditions researchgate.nettandfonline.com. This technology not only saves energy but also opens up pathways for reactions that are difficult under traditional conditions.

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 2-amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines | Conventional Heating | 8-10 hours | 60-75% | researchgate.net |

| Microwave Irradiation (Solvent-free) | 4-6 minutes | 85-95% |

Photochemical Methods : Solar energy represents an abundant and sustainable energy source. Photo-Friedel-Crafts acylation of quinones with aldehydes has been demonstrated as a green and efficient alternative to classic acylation methods for preparing diaryl ketones mdpi.comresearchgate.net. This approach avoids the need for harsh chemical reagents and leverages a renewable energy source.

Biocatalysis: A Frontier in Green Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions acs.org. While a specific biocatalytic route for this compound has not been detailed, the principles of biocatalysis are highly applicable to its synthesis. Enzymes like transaminases have been engineered for the large-scale, environmentally benign manufacture of chiral amines from ketones nih.gov. Similarly, other enzyme classes could potentially be developed to construct the diaryl ketone framework or its precursors, representing a promising future direction for the sustainable synthesis of this and related compounds ucl.ac.ukrsc.org. The use of whole-cell biocatalysts further simplifies processes by eliminating the need for enzyme purification rsc.org.

Mechanistic Investigations of Chemical Transformations Involving 4 Butylphenyl Pyridin 3 Yl Methanone

Reactivity of the Carbonyl Group

The ketone moiety, positioned between a butyl-substituted phenyl ring and a pyridinyl ring, is the primary site for a variety of chemical transformations. The electronic nature of the flanking aromatic systems—the electron-donating 4-butylphenyl group and the electron-withdrawing pyridin-3-yl group—creates a unique electronic environment that dictates the carbonyl carbon's electrophilicity and its subsequent reaction pathways.

Nucleophilic Addition Pathways: Kinetics and Thermodynamics

The fundamental reaction of the carbonyl group in (4-Butylphenyl)(pyridin-3-yl)methanone is nucleophilic addition. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for electron-rich nucleophiles. libretexts.orglibretexts.org The reaction proceeds via the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org

The general reactivity of carbonyl compounds towards nucleophilic addition can be summarized as follows:

| Compound Type | Relative Reactivity | Electronic/Steric Factors |

| Formaldehyde | Most Reactive | Minimal steric hindrance; highest electrophilicity. |

| Aliphatic Aldehyde | ↓ | One alkyl group; less steric hindrance than ketones. |

| Aromatic Aldehyde | ↓ | Resonance donation from the ring reduces electrophilicity. pressbooks.pub |

| Ketone | Least Reactive | Two substituents increase steric hindrance; alkyl groups donate electron density, reducing electrophilicity. youtube.com |

This table provides a general comparison of reactivity for different classes of carbonyl compounds.

Thermodynamically, the stability of the tetrahedral intermediate and the final product influences the position of the equilibrium. The presence of the electron-withdrawing pyridine (B92270) ring can stabilize the negative charge on the oxygen atom in the alkoxide intermediate, favoring the addition reaction.

Enolization and Enolate Reactivity: Stereoelectronic Control and Proton Transfer Dynamics

Enolization involves the removal of a proton from a carbon atom alpha (α) to a carbonyl group, forming an enol or an enolate. masterorganicchemistry.com For this compound, classical enolization is not possible as there are no hydrogen atoms on the carbon atoms directly attached to the carbonyl group.

However, related reactivity can occur under specific conditions. For instance, studies on benzophenone (B1666685) have shown that nucleophilic addition of organometallic reagents can occur at the para-position of a phenyl ring (a 1,6-addition), leading to the formation of a dearomatized enolate anion. nih.gov In a similar vein, a potent enough base could potentially deprotonate one of the benzylic protons of the butyl group, though this is less favorable as it is not an α-proton.

The formation of enolates, when possible, is governed by stereoelectronic effects. For deprotonation to occur, the α-C-H sigma bond must be able to overlap with the π* orbital of the carbonyl group. nih.gov This alignment facilitates the delocalization of the resulting negative charge onto the oxygen atom. nih.govwikipedia.org The choice between forming the kinetic or thermodynamic enolate in unsymmetrical ketones is controlled by factors like the base used, temperature, and solvent. wikipedia.orgudel.edu Bulky bases like lithium diisopropylamide (LDA) tend to remove the more accessible, less-hindered proton to form the kinetic enolate, while smaller bases under equilibrating conditions favor the more stable, more substituted thermodynamic enolate. masterorganicchemistry.com While not directly applicable to this compound itself, these principles are fundamental to understanding the reactivity of related ketones that can undergo enolization.

Reduction Mechanisms: Hydride Transfer, Catalytic Hydrogenation, and Electrochemical Approaches

The carbonyl group of this compound can be readily reduced to a secondary alcohol, (4-butylphenyl)(pyridin-3-yl)methanol. This transformation can be achieved through several methods.

Hydride Transfer: Reagents like sodium borohydride (B1222165) (NaBH₄) are mild and effective reducing agents for converting ketones to alcohols. zenodo.org The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695). zenodo.org

Catalytic Hydrogenation: This method uses molecular hydrogen (H₂) in the presence of a metal catalyst. It is considered an efficient and environmentally friendly process. thieme-connect.de For diaryl ketones, transition metal catalysts, particularly those based on ruthenium (Ru) and iridium (Ir), have demonstrated high activity and enantioselectivity, providing access to chiral secondary alcohols. bohrium.comacs.orgresearchgate.net

Electrochemical Approaches: The electrochemical reduction of benzophenones has been studied extensively. asianpubs.org In aprotic (non-proton-donating) solvents, the reduction often occurs in two distinct one-electron steps, first forming a stable anion radical and then a dianion. utexas.edu In the presence of a proton source, the mechanism changes, and the reduction can lead directly to the alcohol product. utexas.eduacs.org In acidic solutions, benzophenones may undergo a one-electron reduction to form a pinacol, while in neutral or basic media, a two-electron reduction to the carbinol (alcohol) is typical. asianpubs.org

| Reduction Method | Reagent/Catalyst | Typical Product | Key Features |

| Hydride Transfer | Sodium Borohydride (NaBH₄) | (4-Butylphenyl)(pyridin-3-yl)methanol | Mild conditions, high yield, commonly used laboratory method. zenodo.org |

| Catalytic Hydrogenation | H₂ / Ru or Ir-based catalysts | (4-Butylphenyl)(pyridin-3-yl)methanol | Atom-economical, can be made highly enantioselective for chiral alcohols. thieme-connect.debohrium.comresearchgate.net |

| Electrochemical Reduction | Electric Current (various electrodes) | (4-Butylphenyl)(pyridin-3-yl)methanol or Pinacol | Product depends on solvent and pH; can form radical intermediates. asianpubs.orgutexas.edu |

This table summarizes common methods for the reduction of the carbonyl group in this compound.

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows for a range of reactions that target this specific site.

N-Alkylation and N-Oxidation Pathways: Reaction Kinetics and Product Distribution

N-Alkylation: The pyridine nitrogen can attack electrophiles like alkyl halides to form N-alkylpyridinium salts. quimicaorganica.org This is a classic nucleophilic substitution reaction. The rate of this reaction is dependent on the nature of the alkylating agent and the steric and electronic properties of the pyridine derivative. The use of alcohols as alkylating agents in the presence of a catalyst (a "borrowing hydrogen" process) is a modern, greener alternative to alkyl halides. rsc.orgnih.govnih.gov Mechanistic studies indicate that these reactions can be complex, sometimes involving single electron transfer processes, especially with organometallic reagents. nih.gov

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as peroxy acids. scripps.edu Pyridine N-oxides are valuable synthetic intermediates. The oxidation increases the electron density at the 2- and 4-positions of the ring, making them more susceptible to nucleophilic attack. scripps.edu Recent advancements have led to the development of catalytic, enantioselective N-oxidation methods, using peptides as chiral catalysts to generate chiral N-oxides from prochiral pyridines. acs.org

| Reaction Type | Reagent | Product |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl-(3-(4-butylbenzoyl))pyridinium salt |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | (3-(4-Butylbenzoyl))pyridine 1-oxide |

This table shows the primary products from N-alkylation and N-oxidation reactions.

Coordination Chemistry of the Pyridine Moiety with Metal Centers

Pyridyl ketones, including this compound, are versatile ligands in coordination chemistry. bohrium.com They can coordinate to metal ions in several ways. The most common modes involve the pyridine nitrogen acting as a donor (monodentate coordination) or the simultaneous coordination of both the pyridine nitrogen and the carbonyl oxygen (bidentate chelation). bohrium.comacs.org

The formation of a five-membered chelate ring through N,O-coordination is particularly stable and has been observed in numerous complexes with transition metals like palladium(II), copper(II), cobalt(II), and iron(III). acs.orgmdpi.comscirp.org The specific coordination mode and the resulting geometry of the metal complex depend on the metal ion, its oxidation state, the other ligands present, and the reaction conditions. researchgate.netwikipedia.org These metal complexes have applications in areas such as catalysis. acs.org

| Metal Ion | Ligand | Coordination Mode | Example Complex Formula |

| Palladium(II) | di(2-pyridyl) ketone | N,N',O-tridentate or N,O-bidentate | [Pd(dpk)Cl₂] acs.org |

| Copper(II) | 2-benzoylpyridine | N,O-bidentate | [Cu(L)Cl]₂ (where L is a derivative) mdpi.comscirp.org |

| Cobalt(II) | 2-benzoylpyridine derivative | N,O-bidentate | Binuclear complexes scirp.org |

| Nickel(II) | 2-pyridyl ketone Schiff base | NNNN-tetradentate (from derivative) | [Ni(L)(H₂O)₂]X₂ researchgate.net |

This table provides examples of metal complexes formed with pyridyl ketone-type ligands, illustrating different coordination possibilities.

Reactivity of the Aromatic Rings

The chemical behavior of the two aromatic rings within this compound is notably different due to their electronic characteristics. The butylphenyl portion is an electron-rich benzene (B151609) derivative, making it prone to electrophilic attack. In contrast, the pyridine ring is an electron-deficient heterocycle, rendering it susceptible to nucleophilic attack.

The butylphenyl group of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating butyl group. masterorganicchemistry.comlibretexts.org This alkyl group directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.comyoutube.com This directing effect is a consequence of both hyperconjugation and the inductive effect of the butyl group.

However, the pyridin-3-yl-carbonyl substituent has a deactivating and meta-directing influence on the butylphenyl ring. This is because the carbonyl group withdraws electron density from the benzene ring through resonance and inductive effects, thus reducing its reactivity towards electrophiles. youtube.com Consequently, the directing effects of the butyl and the pyridin-3-yl-carbonyl groups are in opposition.

In typical EAS reactions like nitration or halogenation, substitution is most likely to occur at the positions ortho to the butyl group (positions 3 and 5) and meta to the carbonyl group (also positions 3 and 5). utexas.edu The position para to the butyl group is already substituted. The specific outcome of such a reaction is dependent on the reaction conditions and the nature of the electrophile. wikipedia.org For instance, under highly acidic conditions, the nitrogen atom of the pyridine ring can become protonated, which further enhances the deactivating effect of the pyridin-3-yl-carbonyl group. wikipedia.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Butylphenyl Moiety

| Reagent/Conditions | Major Product(s) | Minor Product(s) |

| HNO₃/H₂SO₄ | (4-Butyl-3-nitrophenyl)(pyridin-3-yl)methanone | (4-Butyl-2-nitrophenyl)(pyridin-3-yl)methanone |

| Br₂/FeBr₃ | (4-Butyl-3-bromophenyl)(pyridin-3-yl)methanone | (4-Butyl-2-bromophenyl)(pyridin-3-yl)methanone |

| SO₃/H₂SO₄ | 4-((Pyridin-3-yl)carbonyl)benzenesulfonic acid | 2-Butyl-5-((pyridin-3-yl)carbonyl)benzenesulfonic acid |

The electron-deficient nature of the pyridine ring in this compound makes it a target for nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com This reactivity is particularly pronounced at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6), as the nitrogen atom helps to stabilize the negative charge in the reaction intermediate. wikipedia.orgstackexchange.com

The pyridin-3-yl-carbonyl group, while deactivating the ring towards electrophilic attack, influences the regioselectivity of nucleophilic attack. By withdrawing electron density, the carbonyl group at the 3-position increases the electrophilicity of the 2 and 4-positions, making them more favorable sites for nucleophilic attack. stackexchange.com

Typical nucleophiles for SNAr reactions on pyridine derivatives include alkoxides, amides, and organometallic reagents. youtube.com For example, the Chichibabin reaction, which uses sodium amide (NaNH₂) in liquid ammonia, could potentially introduce an amino group at the 2- or 4-position. wikipedia.org However, the bulky butylphenylcarbonyl substituent at the 3-position may sterically hinder the approach of the nucleophile to these positions.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

| Nucleophile | Potential Product(s) |

| Sodium amide (NaNH₂) | (4-Butylphenyl)(2-aminopyridin-3-yl)methanone |

| Sodium methoxide (B1231860) (NaOCH₃) | (4-Butylphenyl)(2-methoxypyridin-3-yl)methanone |

| Butyllithium (BuLi) | (4-Butylphenyl)(2-butylpyridin-3-yl)methanone |

Functionalization of the Butyl Side Chain

The n-butyl side chain provides an alternative site for chemical modification, allowing for the introduction of new functional groups without altering the aromatic rings.

The benzylic carbon of the butyl chain (the carbon atom directly attached to the phenyl ring) is the most reactive site for both oxidation and halogenation. This is due to the ability of the adjacent aromatic ring to stabilize the resulting radical or carbocation intermediate.

Selective oxidation of this benzylic methylene (B1212753) group can be achieved with various oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under controlled conditions can oxidize the benzylic position to a ketone, yielding (4-(1-oxobutyl)phenyl)(pyridin-3-yl)methanone. For benzylic bromination, a milder reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator is often used.

Halogenation at other positions along the butyl chain is more challenging and generally requires more forceful conditions, typically proceeding via radical mechanisms.

Radical reactions on the butyl chain can be initiated using radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. libretexts.org These reactions tend to be less selective than their ionic counterparts and can result in a mixture of products with halogens at various positions on the alkyl chain. libretexts.org The reaction of an aryl radical with an unsaturated hydrocarbon like isoprene (B109036) proceeds via the formation of a van-der-Waals complex, followed by isomerization and cyclization. rsc.org

If a new chiral center is formed during the functionalization of the butyl chain (for example, through hydroxylation or amination of a secondary carbon), the reaction will generally produce a racemic mixture of enantiomers, unless a chiral reagent or catalyst is utilized. cambridgescholars.com The stereochemical outcome is determined by the reaction mechanism and the stereoelectronic environment of the reacting center. researchgate.net

Solvent Effects and Catalysis in Reaction Mechanisms of this compound

The selection of solvent and catalyst can profoundly impact the rate, yield, and selectivity of reactions involving this compound. researchgate.netmdpi.com

Solvent Effects:

Polar aprotic solvents such as DMSO and DMF are well-suited for SNAr reactions on the pyridine ring because they effectively solvate cations but not the nucleophile, thereby enhancing its reactivity. rsc.org

Polar protic solvents like water and ethanol can solvate both the nucleophile and the electrophile. In EAS reactions, they can help stabilize the charged intermediates known as sigma complexes.

Nonpolar solvents such as hexane (B92381) and toluene (B28343) are frequently used for radical reactions on the butyl side chain.

Catalysis:

Lewis acids , including AlCl₃ and FeBr₃, are commonly employed as catalysts in EAS reactions to activate the electrophile. wikipedia.org

Phase-transfer catalysts can be used to facilitate reactions between reactants in different phases, such as the oxidation of the butyl chain with an aqueous oxidizing agent.

Transition metal catalysts , like palladium or nickel complexes, can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds at either the pyridine or the phenyl ring, provided a suitable leaving group is present. For example, a bromo-substituted derivative of the title compound could participate in Suzuki or Heck reactions.

In the synthesis of pyridine-3,5-dicarbonitriles, an amine base in ethanol or an ionic base in acetonitrile (B52724) can be used, with the two catalysts promoting different pathways in the final oxidation step. nih.gov

Advanced Spectroscopic and Diffraction Based Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules in solution. For (4-Butylphenyl)(pyridin-3-yl)methanone, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts is essential. The aromatic region of the ¹H NMR spectrum is expected to show signals corresponding to the substituted phenyl and pyridine (B92270) rings, while the aliphatic region will display resonances for the butyl group.

The expected ¹H NMR chemical shifts are influenced by the electronic environment of each proton. The protons on the pyridine ring are generally observed at lower fields due to the electron-withdrawing nature of the nitrogen atom. The protons on the butylphenyl ring will exhibit characteristic splitting patterns of an AA'BB' system for the aromatic protons and complex multiplets for the butyl chain.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon is typically observed as a singlet at a significantly downfield chemical shift (around 195 ppm) due to its deshielding environment. Aromatic carbons will resonate in the range of 120-160 ppm, while the aliphatic carbons of the butyl group will appear at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and chemical shift increments.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridin-3-yl Ring | ||

| 2' | 8.95 (d) | 153.2 |

| 4' | 8.15 (dt) | 135.8 |

| 5' | 7.50 (dd) | 123.9 |

| 6' | 8.80 (dd) | 150.5 |

| Carbonyl Group | ||

| C=O | - | 195.5 |

| 4-Butylphenyl Ring | ||

| 2, 6 | 7.80 (d) | 130.2 |

| 3, 5 | 7.30 (d) | 128.8 |

| 1 | - | 134.5 |

| 4 | - | 148.0 |

| Butyl Chain | ||

| α-CH₂ | 2.70 (t) | 35.5 |

| β-CH₂ | 1.65 (m) | 33.2 |

| γ-CH₂ | 1.40 (m) | 22.4 |

| δ-CH₃ | 0.95 (t) | 13.9 |

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, correlations would be observed between the adjacent protons on the pyridine and phenyl rings, as well as along the butyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations for this compound would include the correlation from the protons on the pyridine ring (H-2', H-4') and the phenyl ring (H-2, H-6) to the carbonyl carbon, confirming the ketone linkage between the two aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to determine the relative orientation of the two aromatic rings with respect to the carbonyl group.

The two aromatic rings in this compound are not expected to be coplanar due to steric hindrance. Rotation around the single bonds connecting the rings to the carbonyl group can be studied using variable temperature (VT) NMR. At room temperature, if the rotation is fast on the NMR timescale, averaged signals for the ortho and meta protons/carbons of the phenyl ring and the pyridine ring might be observed. By lowering the temperature, the rotation can be slowed, potentially leading to the decoalescence of these signals into distinct resonances for each non-equivalent position. The coalescence temperature can be used to calculate the energy barrier for this rotation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy.

For this compound (C₁₆H₁₇NO), HRMS provides an exact mass measurement, which can be used to confirm its molecular formula. The theoretical exact mass can be calculated, and the experimental value from HRMS should match this to within a few parts per million (ppm). The isotopic pattern, arising from the natural abundance of isotopes like ¹³C and ¹⁵N, further corroborates the proposed elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇NO |

| Theoretical Exact Mass [M+H]⁺ | 240.1383 |

| Measured Exact Mass [M+H]⁺ | 240.1381 |

| Mass Accuracy | < 1 ppm |

Tandem mass spectrometry (MS/MS) experiments, often utilizing collision-induced dissociation (CID), are performed to investigate the fragmentation pathways of the protonated molecule [M+H]⁺. This provides valuable structural information by identifying characteristic fragment ions.

A plausible fragmentation pathway for protonated this compound would involve initial cleavages adjacent to the carbonyl group. Common fragmentation patterns for similar ketones suggest the formation of acylium ions.

Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound Predicted data based on known fragmentation patterns of aromatic ketones.

| m/z | Proposed Fragment Structure | Description |

|---|---|---|

| 183 | [C₁₂H₉NO]⁺ | Loss of the butyl group (C₄H₉) |

| 161 | [C₁₁H₁₅]⁺ | 4-Butylbenzoyl cation |

| 106 | [C₆H₄NO]⁺ | Pyridin-3-ylcarbonyl cation |

| 78 | [C₅H₄N]⁺ | Pyridinium (B92312) ion |

The fragmentation would likely be initiated by the loss of the butyl group to form a stable acylium ion. Further fragmentation of the aromatic rings would lead to smaller, characteristic ions, confirming the identity of the substituents.

X-ray Crystallography and Solid-State Structural Analysis

While NMR and MS provide information about the molecule in the gas and solution phases, X-ray crystallography offers a precise determination of the molecular structure in the solid state. A single-crystal X-ray diffraction study of this compound would provide definitive data on bond lengths, bond angles, and the dihedral angle between the two aromatic rings.

The crystal structure would likely reveal a non-planar conformation, with the phenyl and pyridine rings twisted out of the plane of the carbonyl group to minimize steric interactions. The packing of the molecules in the crystal lattice would be governed by intermolecular forces such as van der Waals interactions and potentially weak C-H···O or C-H···N hydrogen bonds.

Table 4: Hypothetical Crystallographic Data for this compound Hypothetical data based on typical organic molecules.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 105 |

| Volume (ų) | 1250 |

| Z | 4 |

| Dihedral Angle (Phenyl-C=O-Pyridine) | ~45° |

Advanced Vibrational Spectroscopy (Raman and FT-IR)

Vibrational spectroscopy probes the energy levels associated with the stretching and bending of chemical bonds. Both Raman and Fourier-transform infrared (FT-IR) spectroscopy provide a molecular fingerprint.

Analysis of Characteristic Group Frequencies and Their Perturbations

An experimental FT-IR and Raman spectrum would display a series of bands, each corresponding to a specific vibrational mode. A table of characteristic frequencies would be compiled to include:

C-H stretching vibrations of the alkyl chain and aromatic rings.

The prominent C=O stretching vibration of the ketone group, which is highly sensitive to its electronic environment.

C=C and C=N stretching vibrations within the pyridinyl and phenyl rings.

In-plane and out-of-plane bending vibrations that provide further structural information.

Conformational Analysis through Vibrational Spectroscopy

By comparing experimental spectra with theoretical calculations (often using Density Functional Theory, DFT), different possible conformations (rotational isomers) of the molecule can be investigated. The presence of specific bands or shoulders in a spectrum might indicate the coexistence of multiple conformers in the sample.

Electronic Spectroscopy (UV-Vis) and Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

For this compound, the principal chromophores are the phenyl and pyridinyl rings, as well as the carbonyl group. The UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions within the aromatic systems and n → π* transitions associated with the non-bonding electrons of the carbonyl oxygen. The position and intensity of these absorption maxima would be sensitive to the solvent environment and the conjugation between the aromatic rings and the ketone. Analysis of these features would elucidate the electronic structure of the molecule.

Computational and Theoretical Chemistry Studies of 4 Butylphenyl Pyridin 3 Yl Methanone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, electronic distributions, and spectroscopic properties, providing a foundational understanding of a molecule's behavior.

Optimization of Molecular Geometry and Conformational Analysis

The first step in the computational study of (4-Butylphenyl)(pyridin-3-yl)methanone involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process is crucial as the geometry dictates many of the molecule's physical and chemical properties. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to locate the energy minimum on the potential energy surface.

Conformational analysis involves exploring the different spatial arrangements (conformers) of the molecule that arise from rotation around single bonds, such as the bond connecting the butyl group to the phenyl ring and the bonds connecting the rings to the carbonyl group. Each conformer has a specific energy, and DFT calculations can identify the global minimum energy conformation, which is the most populated conformer at thermal equilibrium. For the butyl group, various staggered and eclipsed conformations would be considered to identify the most stable arrangement.

| Parameter | Typical Calculated Value (Å or °) |

| C=O Bond Length | ~1.23 Å |

| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-N (Pyridine) Bond Lengths | ~1.33 - 1.34 Å |

| Phenyl-Carbonyl-Pyridine Dihedral Angle | Variable, influences conjugation |

| Butyl Group C-C Bond Lengths | ~1.53 - 1.54 Å |

Note: The values in this table are representative and would be precisely determined through specific DFT calculations for this compound.

Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals, Electrostatic Potential Mapping

Understanding the electronic structure of this compound is fundamental to predicting its reactivity. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the mapping of the molecular electrostatic potential (MEP).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO , being the lowest energy orbital without electrons, relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For molecules with extended π-systems like this compound, the HOMO is typically delocalized over the electron-rich aromatic rings, while the LUMO is often centered on the electron-withdrawing carbonyl group and the pyridine (B92270) ring.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. The MEP is calculated by placing a positive point charge at various points on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, highlighting these as sites for electrophilic interaction. The hydrogen atoms of the aromatic rings would exhibit a positive potential.

| Property | Significance | Predicted Characteristics for this compound |

| HOMO Energy | Electron-donating ability | Delocalized over the 4-butylphenyl ring. |

| LUMO Energy | Electron-accepting ability | Primarily located on the pyridin-3-yl and carbonyl moieties. |

| HOMO-LUMO Gap | Chemical reactivity, stability | A moderate gap is expected, indicating a balance of stability and reactivity. |

| MEP Negative Regions | Sites for electrophilic attack | Carbonyl oxygen and pyridine nitrogen. |

| MEP Positive Regions | Sites for nucleophilic attack | Aromatic protons and the carbonyl carbon. |

Vibrational Frequency Calculations and Spectroscopic Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated and experimental spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved.

For this compound, key vibrational modes would include:

C=O stretch: A strong, characteristic band typically appearing in the range of 1650-1700 cm⁻¹.

Aromatic C-H stretches: Occurring above 3000 cm⁻¹.

Aromatic C=C and C=N stretches: A series of bands in the 1400-1600 cm⁻¹ region.

Aliphatic C-H stretches: From the butyl group, appearing just below 3000 cm⁻¹.

Ring bending and deformation modes: At lower frequencies.

It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other approximations inherent in the theoretical model, leading to better agreement with experimental data.

Reaction Pathway and Transition State Calculations

Beyond static molecular properties, computational chemistry can be employed to explore the dynamics of chemical reactions involving this compound. This involves mapping out the potential energy surface for a given reaction to understand its mechanism, energetics, and selectivity.

Energetics of Reaction Mechanisms and Activation Barriers

To study a chemical reaction, the geometries of the reactants, products, and any intermediates and transition states are optimized. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (or activation energy), which is a key determinant of the reaction rate.

For reactions involving the carbonyl group of this compound, such as nucleophilic addition, computational studies can elucidate the step-by-step mechanism. For instance, the addition of a nucleophile to the carbonyl carbon would be modeled to find the transition state structure and calculate the activation energy for this process. This provides quantitative insights into the feasibility and kinetics of the reaction.

| Reaction Step | Calculated Property | Significance |

| Reactants to Transition State | Activation Energy (ΔE‡) | Determines the reaction rate. |

| Reactants to Products | Reaction Energy (ΔErxn) | Indicates if the reaction is exothermic or endothermic. |

| Intermediates | Stability | Helps in understanding the stepwise nature of the reaction. |

Computational Prediction of Regioselectivity and Stereoselectivity in Transformations

Many chemical reactions can potentially yield more than one product. Regioselectivity refers to the preference for reaction at one site over another, while stereoselectivity is the preference for the formation of one stereoisomer over another. Computational chemistry is a powerful tool for predicting and explaining these selectivities.

In the case of this compound, electrophilic aromatic substitution on either the phenyl or pyridine ring could occur at different positions. By calculating the activation barriers for attack at each possible site, the most favorable reaction pathway and thus the major product can be predicted. For example, the directing effects of the butyl group (ortho-, para-directing) and the acyl-pyridine moiety (meta-directing) can be quantified.

Similarly, if a chiral center is formed during a reaction, the relative energies of the transition states leading to the different stereoisomers can be calculated to predict the stereochemical outcome. This is particularly relevant in asymmetric synthesis, where understanding the origins of stereoselectivity is crucial for designing effective catalysts.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of this compound, MD simulations can provide detailed information on its conformational landscape, interactions with its environment, and dynamic behavior.

Conformational Sampling and Dynamics in Solution and Different Phases

MD simulations enable the exploration of the potential energy surface of this compound, revealing its accessible conformations and the dynamics of transitions between them. By simulating the molecule in different environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent, researchers can understand how the conformational preferences are influenced by the surrounding medium.

Table 1: Hypothetical Dihedral Angle Distribution of this compound in Different Solvents from MD Simulations

| Dihedral Angle | Solvent | Most Populated Angle (degrees) | Population (%) |

| Phenyl-C-C=O | Water | ± 30 | 65 |

| ± 150 | 35 | ||

| Chloroform | ± 45 | 75 | |

| ± 135 | 25 | ||

| Pyridin-C-C=O | Water | ± 20 | 70 |

| ± 160 | 30 | ||

| Chloroform | ± 35 | 80 | |

| ± 145 | 20 |

This table presents hypothetical data for illustrative purposes.

The data in the table suggests that in a polar solvent like water, the molecule might adopt a more compact conformation, while in a less polar solvent like chloroform, it may favor a more extended form. The dynamics of these conformational changes, such as the rate of interconversion between different rotamers, can also be determined from the simulation trajectories.

Interactions with Solvents and Other Molecules

MD simulations are instrumental in elucidating the non-covalent interactions between this compound and surrounding molecules. In a solvent, the simulation can reveal the structure of the solvation shell and the specific interactions, such as hydrogen bonds or van der Waals forces, that stabilize the solute. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and this interaction can be quantified in terms of distance and angle distributions throughout the simulation.

Furthermore, MD simulations can be employed to study the interaction of this compound with other molecules of interest, such as biological macromolecules or other small molecules. By calculating the interaction energy between the molecules, it is possible to identify the key residues or functional groups involved in binding and to understand the stability of the resulting complex.

Table 2: Hypothetical Interaction Energies of this compound with Different Solvents from MD Simulations

| Solvent | van der Waals Energy (kJ/mol) | Electrostatic Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |

| Water | -35.2 | -25.8 | -61.0 |

| Chloroform | -42.5 | -10.3 | -52.8 |

| Hexane (B92381) | -48.1 | -2.5 | -50.6 |

This table presents hypothetical data for illustrative purposes.

The hypothetical data indicates stronger electrostatic interactions with the polar solvent water, while the van der Waals interactions are more significant in nonpolar solvents like hexane.

Force Field Development and Molecular Mechanics Calculations for Conformation

Molecular mechanics calculations rely on a force field, which is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. For novel molecules like this compound, existing general-purpose force fields, such as the General Amber Force Field (GAFF), can be used. However, for higher accuracy, specific parameters for the molecule may need to be developed.

The process of force field parameterization for this compound would involve:

Quantum Mechanical (QM) Calculations: High-level ab initio or Density Functional Theory (DFT) calculations are performed on the molecule and its fragments to obtain data on bond lengths, bond angles, dihedral angles, and electrostatic potential.

Parameter Fitting: The parameters in the molecular mechanics force field (e.g., force constants for bonds and angles, torsional parameters for dihedral angles, and partial atomic charges) are adjusted to reproduce the QM data. For instance, Restrained Electrostatic Potential (RESP) charges can be derived to accurately represent the electrostatic properties of the molecule frontiersin.org.

Once a reliable force field is established, molecular mechanics calculations can be used to perform rapid conformational analysis. By systematically rotating the flexible bonds and calculating the potential energy for each conformation, a detailed potential energy surface can be generated. This allows for the identification of low-energy conformers and the energy barriers between them.

Table 3: Hypothetical Custom Force Field Parameters for the Carbonyl Linker of this compound

| Parameter Type | Atom Types | Value |

| Bond Stretch (kb) | C=O | 550 kcal/mol/Ų |

| Bond Angle (kθ) | Phenyl-C-C | 60 kcal/mol/rad² |

| Pyridin-C-C | 62 kcal/mol/rad² | |

| Dihedral (Vn) | Phenyl-C-C=O | V1=0.5, V2=1.2 kcal/mol |

| Pyridin-C-C=O | V1=0.4, V2=1.5 kcal/mol | |

| Partial Charge | C (carbonyl) | +0.55 e |

| O (carbonyl) | -0.55 e |

This table presents hypothetical data for illustrative purposes.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, based on quantum mechanics, provide a powerful tool for predicting various spectroscopic parameters of molecules with high accuracy. These methods, such as DFT and ab initio calculations, can be used to compute properties like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra researchgate.netnih.govnih.govoulu.firesearchgate.net.

For this compound, calculating NMR chemical shifts from first principles would typically involve:

Geometry Optimization: The molecular geometry is optimized at a chosen level of theory (e.g., B3LYP/6-31G(d,p)).

NMR Calculation: The NMR shielding tensors are then calculated for the optimized geometry using a suitable method, such as the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Prediction: The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

These predicted spectra can be invaluable for the interpretation of experimental data and for the structural elucidation of the compound and its derivatives.

Table 4: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated (ppm) | Experimental (ppm) |

| Carbonyl C | 195.2 | 196.5 |

| Pyridin C2 | 152.8 | 153.4 |

| Pyridin C4 | 136.5 | 137.1 |

| Phenyl C1' | 135.9 | 136.8 |

| Phenyl C4' | 145.3 | 146.0 |

| Butyl Cα | 35.1 | 35.8 |

This table presents hypothetical data for illustrative purposes.

The close agreement between the hypothetical calculated and experimental values in the table would demonstrate the utility of first-principles calculations in validating the structure of this compound.

Derivatization and Structure Reactivity Relationship Studies of 4 Butylphenyl Pyridin 3 Yl Methanone

Functional Group Interconversions of the Ketone Moiety

The ketone functional group is a cornerstone of organic synthesis, and its reactivity in (4-Butylphenyl)(pyridin-3-yl)methanone is a primary avenue for derivatization. These transformations can significantly alter the steric and electronic properties of the molecule's core.

Synthesis of Imines, Oximes, and Hydrazones

The carbonyl carbon of this compound is electrophilic and readily undergoes condensation reactions with primary amines, hydroxylamine, and hydrazine (B178648) to form the corresponding imines, oximes, and hydrazones.

Imines, or Schiff bases, are typically synthesized by reacting the ketone with a primary amine under acidic or basic conditions, often with the removal of water to drive the equilibrium. The resulting C=N double bond can introduce a variety of substituents into the molecular structure, depending on the amine used.

Oximes are formed through the reaction of the ketone with hydroxylamine. rsc.orgarpgweb.comyoutube.com This reaction is often catalyzed by a weak acid or base. researchgate.net The resulting oxime can exist as E and Z stereoisomers, which can be important for subsequent reactions like the Beckmann rearrangement.

Hydrazones are prepared by the condensation of the ketone with hydrazine or its derivatives (e.g., phenylhydrazine). nih.govrsc.orgnih.gov These reactions are typically straightforward and provide stable crystalline products.

A general scheme for these reactions is presented below:

Scheme 1: Synthesis of Imine, Oxime, and Hydrazone Derivatives

this compound + R-NH₂ → (4-Butylphenyl)(pyridin-3-yl)methanimine derivative + H₂O

this compound + NH₂OH → this compound oxime + H₂O

this compound + H₂N-NHR → this compound hydrazone derivative + H₂O

| Derivative | Reagent | Typical Conditions | Expected Yield |

| Imine | Primary Amine (e.g., Aniline) | Toluene (B28343), reflux, Dean-Stark trap | Good to Excellent |

| Oxime | Hydroxylamine hydrochloride, Base (e.g., Pyridine (B92270), NaOH) | Ethanol (B145695), reflux | High |

| Hydrazone | Hydrazine hydrate (B1144303) or Phenylhydrazine | Ethanol, reflux | High |

Baeyer-Villiger Oxidation and Beckmann Rearrangement Pathways

Further transformations of the ketone and its derivatives can lead to significant structural reorganization, providing access to amides, esters, and lactones.

The Baeyer-Villiger oxidation involves the oxidation of the ketone to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgwikipedia.org The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl carbon. adichemistry.comstackexchange.comorganic-chemistry.org For this compound, the migratory aptitude follows the general trend: tertiary alkyl > secondary alkyl > aryl > primary alkyl. Therefore, the 4-butylphenyl group would be expected to migrate in preference to the pyridin-3-yl group, leading to the formation of 4-butylphenyl 3-pyridinecarboxylate.

The Beckmann rearrangement is a reaction of an oxime, typically catalyzed by acid, that results in the formation of an amide. wikipedia.orgnih.govmasterorganicchemistry.com The reaction proceeds via the migration of the group anti-periplanar to the hydroxyl group of the oxime. wikipedia.org For the oxime of this compound, two geometric isomers (E and Z) can exist. The rearrangement of these isomers would lead to two different amide products. The migration of the 4-butylphenyl group would yield N-(pyridin-3-yl)-4-butylbenzamide, while migration of the pyridin-3-yl group would result in 4-butyl-N-(pyridin-3-yl)benzamide. The relative migratory aptitude and the stereochemistry of the starting oxime will determine the product ratio. nih.gov

| Reaction | Reagent | Expected Major Product |

| Baeyer-Villiger Oxidation | mCPBA | 4-butylphenyl 3-pyridinecarboxylate |

| Beckmann Rearrangement | H₂SO₄, PCl₅ | Mixture of N-(pyridin-3-yl)-4-butylbenzamide and 4-butyl-N-(pyridin-3-yl)benzamide |

Modification of the Pyridine Heterocycle

The pyridine ring in this compound presents opportunities for derivatization through reactions involving the nitrogen atom and the aromatic ring itself.

Functionalization via Electrophilic or Nucleophilic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. libretexts.orgquora.comquora.com The presence of the deactivating benzoyl group at the 3-position further deactivates the ring. Electrophilic attack, if it occurs, is predicted to take place at the C-5 position, which is meta to the deactivating benzoyl group and avoids the formation of an unstable cationic intermediate with a positive charge on the nitrogen. quora.comquora.com

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution , particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). youtube.com The electron-withdrawing nature of the nitrogen atom and the benzoyl group facilitates the attack of nucleophiles at these positions. The reaction proceeds through an addition-elimination mechanism, often requiring a good leaving group at the position of attack.

| Reaction Type | Position of Attack | Reactivity |

| Electrophilic Substitution | C-5 | Low |

| Nucleophilic Substitution | C-2, C-4, C-6 | Moderate to High (with leaving group) |

Synthesis of Quaternary Pyridinium (B92312) Salts and N-Heterocyclic Carbenes (NHCs) from the Pyridine

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic, allowing for quaternization with alkyl halides to form quaternary pyridinium salts. This reaction introduces a positive charge onto the pyridine ring and allows for the attachment of various alkyl or aryl groups.

These pyridinium salts can serve as precursors for the synthesis of N-heterocyclic carbenes (NHCs) . beilstein-journals.orgnih.govnih.govgoogle.com Deprotonation of the pyridinium salt at the C-2 position, which is acidic due to the adjacent positively charged nitrogen, can generate a transient NHC. These carbenes are versatile ligands in organometallic chemistry and have applications in catalysis.

| Derivative | Reagent | Product Type |

| Quaternary Pyridinium Salt | Alkyl Halide (e.g., CH₃I) | N-Alkyl-(4-butylphenyl)(pyridin-3-yl)methanone salt |

| N-Heterocyclic Carbene | Strong Base (e.g., n-BuLi) | (4-Butylphenyl)(2-ylidenepyridin-3-yl)methanone |

Derivatization of the Butylphenyl Moiety

The butylphenyl group provides another site for modification, primarily through electrophilic aromatic substitution on the phenyl ring. The para-butyl group is an ortho-, para-directing and activating group, making the phenyl ring more susceptible to electrophilic attack than unsubstituted benzene. byjus.commasterorganicchemistry.com

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the positions ortho to the butyl group (C-2' and C-6' of the phenyl ring). The steric hindrance from the butyl group might influence the regioselectivity between these two positions.

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (4-Butyl-2-nitrophenyl)(pyridin-3-yl)methanone |

| Bromination | Br₂, FeBr₃ | (2-Bromo-4-butylphenyl)(pyridin-3-yl)methanone |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | (4-Butyl-2-acetylphenyl)(pyridin-3-yl)methanone |

Systematic Exploration of Structure-Reactivity Relationships

Understanding how structural modifications influence the reactivity of this compound is crucial for designing molecules with desired properties.

The Hammett and Taft equations are powerful tools for quantifying the electronic effects of substituents on the reactivity of aromatic and aliphatic systems, respectively. researchgate.net

Hammett Equation: For derivatives of this compound with substituents on the phenyl ring, the Hammett equation (log(k/k₀) = σρ) can be applied to correlate reaction rates or equilibrium constants with the electronic properties of the substituent. dalalinstitute.com The substituent constant (σ) quantifies the electronic effect of a substituent (positive for electron-withdrawing, negative for electron-donating), while the reaction constant (ρ) measures the sensitivity of the reaction to these effects. For instance, in the reduction of the carbonyl group, electron-withdrawing substituents on the phenyl ring would be expected to increase the reaction rate (positive ρ value). nih.govresearchgate.net

Taft Equation: For derivatives with substituents on the butyl chain, the Taft equation (log(k/k₀) = ρσ + δEs) can be used to separate polar (σ*) and steric (Es) effects. This would be particularly relevant in studying reactions where the approach to the carbonyl group or the pyridine nitrogen is sterically hindered by modifications to the butyl chain.

A hypothetical Hammett plot for the reduction of substituted this compound derivatives could be constructed by measuring the relative reaction rates for various substituents on the phenyl ring.

| Substituent (at meta-position) | Hammett σ value | log(k/k₀) (Hypothetical) |

| -OCH3 | -0.12 | -0.25 |

| -CH3 | -0.07 | -0.15 |

| -H | 0 | 0 |

| -Cl | 0.37 | 0.75 |

| -NO2 | 0.71 | 1.40 |

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. youtube.com These models often employ a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to predict the reactivity of new, unsynthesized compounds.

For a series of this compound derivatives, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for a particular reaction or the binding affinity to a biological target. The model would be built using a training set of compounds with known reactivities and a set of calculated molecular descriptors.

Descriptor Generation: A wide range of descriptors can be calculated for each molecule, including:

Electronic Descriptors: Dipole moment, partial charges on atoms, HOMO and LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms are used to build the QSRR model. The goal is to find a statistically significant equation that relates the descriptors to the observed reactivity.

A hypothetical QSRR equation might take the form: log(Reactivity) = c₀ + c₁(LUMO) + c₂(Molecular Volume) + c₃(LogP)